molecular formula C15H13ClO2 B6364725 2-Chloro-5-(2,5-dimethylphenyl)benzoic acid, 95% CAS No. 1183957-96-1

2-Chloro-5-(2,5-dimethylphenyl)benzoic acid, 95%

Cat. No. B6364725
CAS RN: 1183957-96-1
M. Wt: 260.71 g/mol
InChI Key: XHEHDGFSOQVZOK-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,5-dimethylphenyl)benzoic acid, 95% (2C5DPA 95%) is a synthetic organic molecule used in a variety of scientific research applications. It is a derivative of benzoic acid, with a chlorine atom and two methyl groups attached to the benzene ring. The molecule is highly soluble in water and a variety of organic solvents, and is stable under a wide range of temperatures and pH levels. In the laboratory, it is used as a reagent in organic synthesis and as a starting material for the synthesis of other organic compounds. In scientific research, it has been used to study the mechanism of action of various enzymes, as well as the biochemical and physiological effects of drug compounds.

Mechanism of Action

2C5DPA 95% is used as a substrate for various enzymes, and its mechanism of action is dependent on the enzyme in question. For example, it has been used as a substrate for the enzyme lipase, which catalyzes the hydrolysis of lipids. In this case, the 2C5DPA 95% binds to the active site of the enzyme and is hydrolyzed by the enzyme, resulting in the release of fatty acids.
Biochemical and Physiological Effects
2C5DPA 95% has been used to study the biochemical and physiological effects of drug compounds. For example, it has been used to study the effects of various drugs on the activity of enzymes in the liver. It has also been used to study the effects of drugs on the reproductive systems of animals.

Advantages and Limitations for Lab Experiments

The main advantage of using 2C5DPA 95% in laboratory experiments is its high solubility in water and a variety of organic solvents. This makes it easy to use in a variety of experiments, and it is also relatively stable under a wide range of temperatures and pH levels. The main limitation of using 2C5DPA 95% is that it can produce by-products during the synthesis process, which can interfere with the results of the experiment.

Future Directions

There are a number of potential future directions for the use of 2C5DPA 95%. For example, it could be used to study the effects of drugs on other organs and tissues, such as the brain or the cardiovascular system. It could also be used to study the effects of drugs on the immune system, or to develop new drugs for the treatment of various diseases. Additionally, it could be used to study the mechanism of action of other enzymes, or to develop new synthetic methods for the synthesis of organic compounds.

Synthesis Methods

2C5DPA 95% can be synthesized by two methods. The first is a reaction between chlorobenzene and 2,5-dimethylphenol, which yields a mixture of the desired product and by-products. This mixture can then be purified by recrystallization to obtain the desired product. The second method involves the reaction between 2,5-dimethylphenol and chloroacetic acid, followed by a Friedel-Crafts reaction with aluminum chloride to yield the desired product.

Scientific Research Applications

2C5DPA 95% is used in a variety of scientific research applications. It has been used to study the mechanism of action of various enzymes, as well as the biochemical and physiological effects of drug compounds. It has also been used in studies of enzyme inhibition, as well as in the synthesis of other organic compounds.

properties

IUPAC Name

2-chloro-5-(2,5-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-3-4-10(2)12(7-9)11-5-6-14(16)13(8-11)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEHDGFSOQVZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681206
Record name 4-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,5-dimethylphenyl)benzoic acid

CAS RN

1183957-96-1
Record name 4-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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